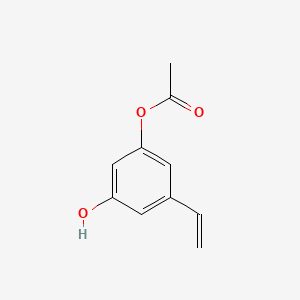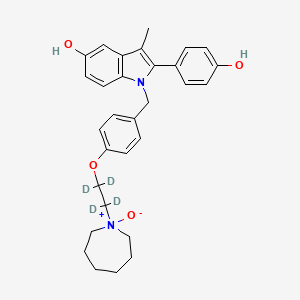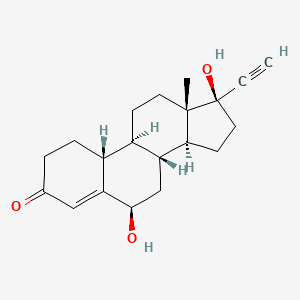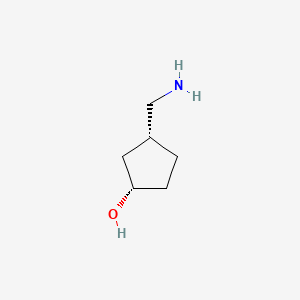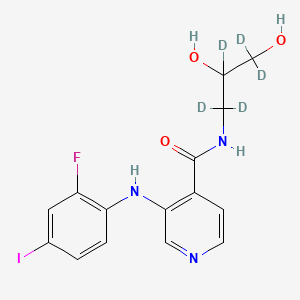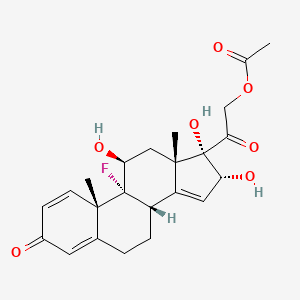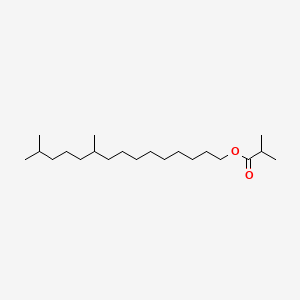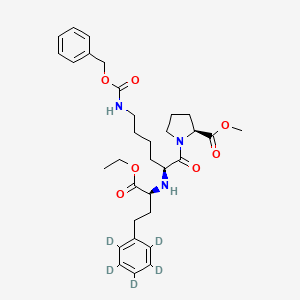
(6S)-Tetrahydrofolic Acid
Descripción general
Descripción
“(6S)-Tetrahydrofolic acid” is a derivative of folic acid in which the pteridine ring is fully reduced . It is the parent compound of a variety of coenzymes that serve as carriers of one-carbon groups in metabolic reactions . It is a diastereomer of tetrahydrofolic acid, a reduced form of folic acid that serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism .
Synthesis Analysis
The natural 6-isomers of tetrahydrofolates have been produced by enzymatic or stereoselective chemical reduction of folic acid, chromatographic separation, and fractional crystallization . The total stereospecific synthesis of tetrahydropterins, including tetrahydrofolic acid, has been accomplished .
Molecular Structure Analysis
The molecular formula of “this compound” is C19H23N7O6 . The average mass is 445.429 Da and the monoisotopic mass is 445.170990 Da .
Chemical Reactions Analysis
“this compound” serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . It is 1,000-fold more active than the (6R) form at promoting the binding of fluorodeoxyuridylate to thymidylate synthase and 600-fold more active as a growth factor of P. cerevisiae .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 445.4 g/mol, hydrogen bond donor count of 10, hydrogen bond acceptor count of 14, rotatable bond count of 9, exact mass of 543.13836119 g/mol, monoisotopic mass of 543.13836119 g/mol, topological polar surface area of 290 Ų, heavy atom count of 37, and covalently-bonded unit count of 2 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Approach : The synthesis of (6S)-tetrahydrofolic acid has been achieved through total stereospecific methods, which are particularly useful for producing labeled compounds or analogs. This approach is advantageous for scalability and applicability to both isomers (Bailey & Ayling, 1997).
Dissociation Constants : Research has identified six dissociable groups in tetrahydrofolic acid, revealing detailed insights into its chemical properties and behavior under different pH conditions (Kallen & Jencks, 1966).
Influence in Thermal Treatments : Studies show that the presence of reducing carbohydrates like glucose and fructose significantly affects the degradation of (6S)-5-methyltetrahydrofolic acid during thermal processing, which is crucial in understanding its stability under various conditions (Verlinde et al., 2010).
Pharmacokinetics and Stability
Pharmacokinetics in Cancer Treatment : The pharmacokinetics of tetrahydrofolates, including this compound, have been studied in the context of colon cancer treatment. This research is significant in understanding how these compounds behave in the human body, especially after different routes of administration (Sips et al., 2004).
Chemoenzymic Synthesis : Large-scale chemoenzymic synthesis methods have been developed for compounds like calcium (6S)-5-formyltetrahydrofolic acid, highlighting the potential for mass production and therapeutic applications (Kuge et al., 1994).
Preparation of Diastereoisomers : Research has focused on the preparation of the (6R) and (6S) diastereoisomers of tetrahydrofolic acid, which is essential for understanding the specific applications and reactions of each isomer (Owens et al., 1993).
Study of Methylated Forms : The synthesis and study of (6S)-5-methyltetrahydrofolic acid provide insights into the compound's structure and potential applications, outlining existing techniques and future prospects (Xiao-tao, 2005).
Physicochemical Insights
Physicochemical Characterization : The physicochemical properties of various derivatives of this compound, such as 5-formiminotetrahydrofolate, have been synthesized and characterized, providing a reference standard for metabolomics studies (Lewin et al., 2018).
HPLC Separation Method : A novel method using reversed-phase HPLC for separating (6R) and (6S) tetrahydrofolic acid has been developed, which is significant for analytical applications (Zhou et al., 2012).
Autoxidation Studies : The autoxidation process of 5-methyl-5,6,7,8-tetrahydrofolic acid has been examined, revealing important insights into its stability and potential degradation pathways (Blair Ja et al., 1975).
Mecanismo De Acción
Target of Action
(6S)-Tetrahydrofolic Acid, also known as 6S-5-Methyltetrahydrofolate-Calcium (MTHF-Ca), is the predominant form of dietary folate in circulation . This pathway is crucial for the synthesis of aromatic compounds in bacteria, fungi, algae, some protozoan parasites, and plants .
Mode of Action
This interaction leads to changes in the metabolic processes of the targeted organisms, affecting their growth and survival .
Biochemical Pathways
This compound affects the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) . This pathway is absent in mammals, making it an attractive target for antimicrobial drugs and herbicides .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its bioavailability and therapeutic effect. Generally, these properties depend heavily on the drug’s ability to pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion .
Result of Action
The molecular and cellular effects of this compound’s action are significant. For instance, in a study on zebrafish, it was found that this compound reduced brain damage by reducing motor dysfunction and neurobehavioral defects . It counteracted oxidative damages after injury by increasing the activities of GSH-Px and SOD and decreasing the content of MDA . RNA-seq and RT-qPCR results showed that this compound played a neuroprotective role by alleviating neuroinflammation, inhibiting blood coagulation, and neuronal apoptosis processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, acid rain can significantly alter soil physicochemical and biochemical processes . These environmental changes could potentially affect the stability and efficacy of this compound.
Safety and Hazards
Direcciones Futuras
As for future directions, there are ongoing studies and research on “(6S)-Tetrahydrofolic Acid”. For instance, there is a study on whether natural (6S)-5-methyltetrahydrofolic acid is as effective as synthetic folic acid in increasing serum and red blood cell folate concentrations during pregnancy . Another study focuses on the production of (6S)-and (6R)-tetrahydrofolic acid .
Análisis Bioquímico
Biochemical Properties
(6S)-Tetrahydrofolic Acid is involved in various biochemical reactions. It serves as a coenzyme in the conversion of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase . This reaction is crucial for the synthesis of S-adenosylmethionine, a universal methyl donor for almost 100 different substrates, including DNA, RNA, proteins, and lipids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is essential for the synthesis of nucleic acids (DNA and RNA), and thus, it plays a vital role in cell division and growth . In addition, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a methyl group donor in the conversion of homocysteine to methionine . This process is crucial for DNA synthesis and repair, protein synthesis, and methylation reactions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low to moderate doses can support normal cellular functions, high doses might lead to adverse effects .
Metabolic Pathways
This compound is involved in the one-carbon metabolic pathway, where it acts as a coenzyme in the conversion of homocysteine to methionine . This reaction is catalyzed by the enzyme methionine synthase and is crucial for DNA synthesis and repair, protein synthesis, and methylation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters . It can be localized in various cellular compartments depending on its role in specific biochemical reactions .
Subcellular Localization
The subcellular localization of this compound can vary depending on the specific cellular context. It can be found in various compartments within the cell, including the cytoplasm and the nucleus . Its localization can influence its activity or function, such as its role in DNA synthesis and repair, protein synthesis, and methylation reactions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of (6S)-Tetrahydrofolic Acid involves the reduction of dihydrofolic acid to tetrahydrofolic acid.", "Starting Materials": ["Pteridine", "p-aminobenzoic acid", "Glutamic acid", "Formaldehyde", "Sodium cyanoborohydride"], "Reaction": ["1. Pteridine is reacted with p-aminobenzoic acid to form dihydropteroic acid.", "2. Dihydropteroic acid is then reacted with glutamic acid in the presence of formaldehyde to form dihydrofolic acid.", "3. Sodium cyanoborohydride is used to reduce dihydrofolic acid to (6S)-Tetrahydrofolic Acid."] } | |
Número CAS |
71963-69-4 |
Fórmula molecular |
C19H23N7O6 |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,14,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t11-,12-,14?/m0/s1 |
Clave InChI |
GTHBYNYDVOUIBB-VHBIQUBJSA-N |
SMILES isomérico |
C1[C@@H](NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1C(NC2C(=N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C1C(NC2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apariencia |
Assay:≥95%A crystalline solid |
Sinónimos |
(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


